molecular formula C15H26O B15295662 epi-gamma-Eudesmol

epi-gamma-Eudesmol

Cat. No.: B15295662
M. Wt: 222.37 g/mol
InChI Key: WMOPMQRJLLIEJV-SWLSCSKDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epi-gamma-Eudesmol typically involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by specific enzymes such as this compound synthase . The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as essential oils of certain plants. The extraction process includes steam distillation followed by purification techniques like chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Epi-gamma-Eudesmol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Epi-gamma-Eudesmol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Epi-gamma-Eudesmol is unique among its similar compounds due to its specific stereochemistry and functional groups. Similar compounds include:

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in various research and industrial contexts .

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(2S,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m0/s1

InChI Key

WMOPMQRJLLIEJV-SWLSCSKDSA-N

Isomeric SMILES

CC1=C2C[C@H](CC[C@]2(CCC1)C)C(C)(C)O

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O

Origin of Product

United States

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